4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C16H13N5O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-(4-methylphenyl)sulfonyl-4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H13N5O2S/c1-11-2-4-13(5-3-11)24(22,23)21-7-6-14-15(12-8-19-20-9-12)17-10-18-16(14)21/h2-10H,1H3,(H,19,20) |
InChI Key |
DYBGYUBZHBUAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C4=CNN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is critical to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent in several studies:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The presence of the pyrazole moiety has been associated with enhanced antimicrobial activity. Studies have demonstrated that compounds containing this structure can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives are being studied for their anti-inflammatory properties. The modulation of specific inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases .
Agrochemical Applications
The compound's structural features make it suitable for developing agrochemicals:
- Pesticide Development : Research has indicated that modifications of pyrrolo[2,3-d]pyrimidines can lead to effective pesticide formulations. These compounds may target specific enzymes or receptors in pests, providing a mechanism for pest control while minimizing environmental impact .
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of pyrrolo[2,3-d]pyrimidine derivatives into polymer matrices can enhance the thermal and mechanical properties of materials. This application is particularly relevant in developing high-performance materials for various industrial applications .
Case Studies
Several case studies illustrate the applications and effectiveness of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine:
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Structure & Properties
- Molecular Formula : C₁₆H₁₃N₅O₂S
- Molecular Weight : 339.37 g/mol
- CAS Number: 952521-75-4 . This compound belongs to the pyrrolo[2,3-d]pyrimidine family, a scaffold renowned for its structural mimicry of purine nucleosides and broad pharmacological relevance, including roles as kinase inhibitors and antimicrobial agents . The 7-tosyl (tosyl = p-toluenesulfonyl) group enhances stability and modulates solubility, while the 4-pyrazole substituent contributes to target-binding interactions .
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
*SEM = [2-(Trimethylsilyl)ethoxy]methyl
Key Observations :
- Tosyl vs. In contrast, SEM serves as a protecting group for NH functionalities, improving stability during synthesis .
- Pyrazole Positioning : The 4-pyrazole moiety is conserved across kinase-targeting compounds (e.g., baricitinib, ruxolitinib), suggesting its role in binding ATP pockets .
- Hydrazinyl Derivatives : These exhibit antimicrobial activity, likely due to the hydrazine group’s ability to form Schiff bases with microbial enzymes .
Comparisons :
Stability and Reactivity
- Tosyl Group : Acts as a leaving group, enabling nucleophilic substitution reactions. This contrasts with SEM, which requires acidic conditions for removal .
- Pyrazole Stability : The 4-pyrazole substituent resists metabolic degradation, a feature critical for prolonged target engagement in JAK/EGFR inhibitors .
Biological Activity
The compound 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 952518-97-7) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is , with a molecular weight of 185.19 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a pyrazole and a tosyl group, which are critical for its biological activity.
Research indicates that compounds similar to 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine may act through various mechanisms, including:
- Inhibition of Protein Kinases : Studies suggest that derivatives of this compound can inhibit Janus kinase (JAK) family kinases, which play a crucial role in signal transduction pathways related to immune response and cell proliferation .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Its structural similarity to other known anticancer agents suggests potential efficacy in inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives:
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effect on K562 leukemia cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This suggests potential for development as an anticancer therapeutic agent .
- JAK Inhibition Studies : In vitro assays demonstrated that derivatives of the compound effectively inhibited JAK1 and JAK2 activity, leading to decreased cytokine signaling in immune cells. This positions the compound as a candidate for treating autoimmune diseases .
- Antimicrobial Activity : Research into the antimicrobial properties revealed that the compound exhibited notable inhibitory effects against several bacterial strains, indicating its potential use in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
